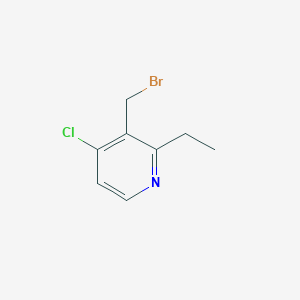
2-(Hydroxymethyl)-4-thiazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-4-thiazolecarbonitrile is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a nitrile group (-CN) attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-thiazolecarbonitrile typically involves the reaction of appropriate thiazole precursors with hydroxymethylating agents. One common method is the reaction of 2-aminothiazole with formaldehyde and hydrogen cyanide under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-4-thiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group (-CHO) or further to a carboxylic acid (-COOH).
Reduction: The nitrile group can be reduced to an amine (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: 2-(Formyl)-1,3-thiazole-4-carbonitrile or 2-(Carboxy)-1,3-thiazole-4-carbonitrile.
Reduction: 2-(Hydroxymethyl)-1,3-thiazole-4-amine.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-4-thiazolecarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-4-thiazolecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, while the nitrile group can participate in coordination with metal ions or other functional groups. These interactions can alter the conformation and function of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)-1,3-thiazole-5-carbonitrile: Similar structure but with the nitrile group at the 5-position.
2-(Hydroxymethyl)-1,3-oxazole-4-carbonitrile: An oxazole analog with an oxygen atom in place of sulfur.
2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(Hydroxymethyl)-4-thiazolecarbonitrile is unique due to the combination of its functional groups and the specific positioning on the thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H4N2OS |
|---|---|
Poids moléculaire |
140.17 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C5H4N2OS/c6-1-4-3-9-5(2-8)7-4/h3,8H,2H2 |
Clé InChI |
XLALZFONLWVPAF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)CO)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carbaldehyde](/img/structure/B8415995.png)







![1-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-yl)-ethanol](/img/structure/B8416049.png)
![4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carboxylic acid pyridin-2-ylamide](/img/structure/B8416063.png)


![4-(2-[Cyclopropylmethoxy]ethoxy)-bromobenzene](/img/structure/B8416089.png)
